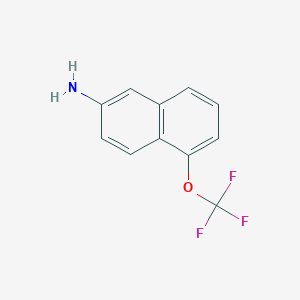![molecular formula C12H20BNO2 B11882555 (4-{2-[(Propan-2-yl)amino]propyl}phenyl)boronic acid CAS No. 109971-40-6](/img/structure/B11882555.png)
(4-{2-[(Propan-2-yl)amino]propyl}phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(2-(Isopropylamino)propyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with an isopropylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-(Isopropylamino)propyl)phenyl)boronic acid typically involves the following steps:
Formation of the Phenylboronic Acid Intermediate: This can be achieved through the reaction of phenylmagnesium bromide with trimethyl borate, followed by hydrolysis to yield phenylboronic acid.
Substitution Reaction: The phenylboronic acid is then subjected to a substitution reaction with 2-(isopropylamino)propyl chloride under basic conditions to introduce the isopropylamino group.
Industrial Production Methods
Industrial production methods for (4-(2-(Isopropylamino)propyl)phenyl)boronic acid may involve large-scale synthesis using similar routes as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(4-(2-(Isopropylamino)propyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form phenol derivatives under oxidative conditions.
Substitution: The isopropylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Phenol derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(4-(2-(Isopropylamino)propyl)phenyl)boronic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (4-(2-(Isopropylamino)propyl)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules . The isopropylamino group can enhance the compound’s binding affinity and selectivity for specific targets .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: Lacks the isopropylamino group and has different reactivity and applications.
4-Propylphenylboronic Acid: Similar structure but with a propyl group instead of the isopropylamino group.
Uniqueness
(4-(2-(Isopropylamino)propyl)phenyl)boronic acid is unique due to the presence of both the boronic acid and isopropylamino groups, which confer distinct reactivity and potential for diverse applications in synthesis, biology, and medicine .
Propiedades
Número CAS |
109971-40-6 |
|---|---|
Fórmula molecular |
C12H20BNO2 |
Peso molecular |
221.11 g/mol |
Nombre IUPAC |
[4-[2-(propan-2-ylamino)propyl]phenyl]boronic acid |
InChI |
InChI=1S/C12H20BNO2/c1-9(2)14-10(3)8-11-4-6-12(7-5-11)13(15)16/h4-7,9-10,14-16H,8H2,1-3H3 |
Clave InChI |
DCCHCLPZXAHCQJ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)CC(C)NC(C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-((2-Amino-7-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B11882517.png)
![N-(Pyrazin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-3-amine](/img/structure/B11882532.png)



![9-Methoxy-3-azaspiro[5.5]undecane hydrochloride](/img/structure/B11882556.png)

